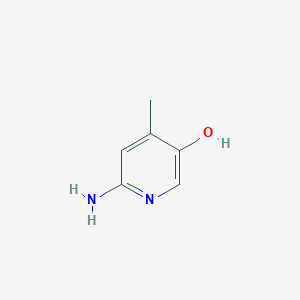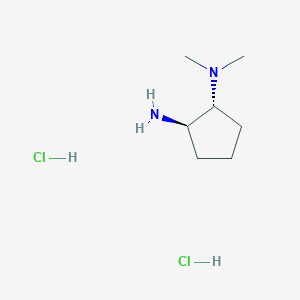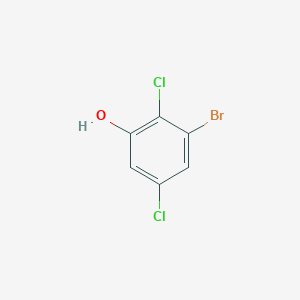
(2,6-Dichlorophenyl)methanesulfonamide
Overview
Description
“(2,6-Dichlorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7Cl2NO2S . It has a molar mass of 240.11 .
Molecular Structure Analysis
The molecular structure of “(2,6-Dichlorophenyl)methanesulfonamide” consists of a benzene ring substituted with two chlorine atoms and a methanesulfonamide group .Physical And Chemical Properties Analysis
“(2,6-Dichlorophenyl)methanesulfonamide” has a predicted density of 1.555±0.06 g/cm3 and a predicted boiling point of 401.4±55.0 °C . Its pKa is predicted to be 9.83±0.60 .Scientific Research Applications
Chemoselective N-Acylation Reagents
(2,6-Dichlorophenyl)methanesulfonamide, a derivative of methanesulfonamide, has been explored in the context of developing chemoselective N-acylation reagents. These reagents, including a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, have been found to exhibit good chemoselectivity, crucial for specific chemical reactions in synthetic chemistry (Kondo et al., 2000).
Structural Studies
Structural studies of methanesulfonamide derivatives, such as N-(3,4-Dichlorophenyl)methanesulfonamide, have revealed insights into their molecular conformation and bond parameters. These studies are significant in understanding the chemical and biological activities of these compounds (Gowda et al., 2007).
Synthesis of Labeled Compounds
(2,6-Dichlorophenyl)methanesulfonamide derivatives have been synthesized with radioactive labels like 14C and 35S. These labeled compounds are essential in studying the metabolic fate of nematicides and other related chemicals (Burton & Stoutamire, 1973).
Movement in Plants
Research on compounds like 2,4-dichlorophenyl methanesulfonate, a related derivative, has provided insights into their absorption and distribution in plant roots. Such studies are significant in agricultural science, especially in understanding the movement of nematicides and similar compounds in plants (Rader et al., 1970).
Heteroaromatic Ring Synthesis
The compound has been used in the synthesis of heteroaromatic rings, demonstrating its versatility in organic synthesis. Such applications are crucial in the development of pharmaceuticals and fine chemicals (Sakamoto et al., 1988).
properties
IUPAC Name |
(2,6-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSWTMGLRJUBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichlorophenyl)methanesulfonamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester](/img/structure/B3204339.png)



